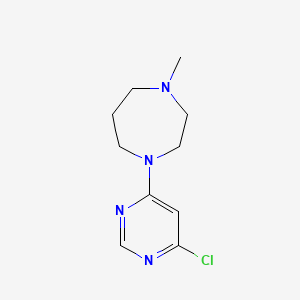

1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane

描述

属性

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-14-3-2-4-15(6-5-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHGJMURGXQRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane typically involves:

- Stepwise construction of the diazepane ring or its incorporation via nucleophilic substitution.

- Selective chlorination or halogenation at the 6-position of the pyrimidine ring.

- Coupling of the diazepane moiety with the chloropyrimidine nucleus through nucleophilic substitution or amination reactions.

This approach ensures regioselectivity and high yield of the target compound.

Diazepane Ring Formation and Functionalization

The 1,4-diazepane ring is a seven-membered nitrogen heterocycle. Its synthesis often involves:

- Intramolecular reductive amination of aminoketones , catalyzed by imine reductases (IREDs), which allows for enantioselective construction of chiral 1,4-diazepanes relevant in pharmaceuticals.

- Nucleophilic substitution reactions where diazepane or its derivatives react with halogenated pyrimidines to form the target compound.

The methyl substitution at the 4-position of the diazepane ring is introduced either by starting from a methylated diazepane precursor or via selective alkylation post ring formation.

Pyrimidine Ring Chlorination and Functional Group Interconversion

The 6-chloropyrimidine moiety is typically prepared by:

- Chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃) under controlled temperature conditions (80–97 °C) to replace hydroxyl groups with chlorine.

- The chlorination step is crucial to activate the pyrimidine ring for subsequent nucleophilic substitution by the diazepane nitrogen.

Coupling Reaction: Formation of this compound

The key coupling step involves:

- Reaction of the chloropyrimidine intermediate with 4-methyl-1,4-diazepane under nucleophilic substitution conditions.

- Typically conducted in polar aprotic solvents such as acetonitrile or N-methylpyrrolidone.

- Use of bases like dimethylaminopyridine (DMAP) or diazabicycloundecene (DBU) to facilitate the substitution at the 6-chloropyrimidine position.

- Reaction temperatures range from room temperature to reflux conditions (27–85 °C) depending on the solvent and reagents.

Representative Experimental Data and Conditions

Mechanistic Insights and Optimization

- The chlorine atom at the 6-position of the pyrimidine ring is an excellent leaving group, facilitating nucleophilic attack by the diazepane nitrogen.

- The choice of base and solvent critically affects the reaction rate and yield. DMAP and DBU are effective catalysts enhancing nucleophilicity and stabilizing intermediates.

- Temperature control is essential to avoid side reactions such as ring opening or polymerization.

- Enzymatic methods for diazepane ring formation offer stereochemical control, which is valuable for pharmaceutical applications.

Comparative Analysis with Related Compounds

| Compound | Key Structural Feature | Preparation Complexity | Application Potential |

|---|---|---|---|

| This compound | Chloropyrimidine coupled with methylated diazepane | Moderate to High | Medicinal chemistry, potential drug candidate |

| Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate | Diazepane ring without methyl substitution | Moderate | Pharmaceutical intermediates |

| 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile | Chloropyrimidine with amino substitution | Moderate | Precursor for pyrimidine-based drugs |

化学反应分析

Types of Reactions: 1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles like ammonia (NH₃) or amines.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, aqueous conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether.

Substitution: NH₃, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Pyrimidinyl derivatives with increased oxidation states.

Reduction: Reduced pyrimidinyl derivatives.

Substitution: Substituted pyrimidinyl derivatives with various nucleophiles.

科学研究应用

1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism by which 1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and the biological system .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Key Comparative Insights

Reactivity in Cross-Coupling Reactions The chlorine atom at position 6 of the pyrimidine ring in this compound facilitates nucleophilic substitution or electrochemical arylation, similar to 4-amino-6-chloropyrimidines . In contrast, bromopyridinyl derivatives (e.g., 1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride) exhibit higher reactivity in Suzuki-Miyaura couplings due to the stronger C-Br bond polarization compared to C-Cl .

Methanesulfonyl (-SO₂CH₃) substituents (e.g., in thienopyrimidine-diazepane hybrids) increase polarity and improve binding to ATP pockets in kinases .

Biological Activity Diazepane-containing thienopyrimidines (e.g., compound) are prioritized in kinase inhibitor development due to their planar heterocyclic cores, which mimic purine scaffolds .

Solubility and Pharmacokinetics

生物活性

1-(6-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound features a pyrimidinyl group attached to a diazepane ring, which is substituted with a methyl group. Its unique structure allows for various applications, particularly in understanding biological interactions and developing therapeutic agents.

- Molecular Formula : C11H13ClN4

- Molecular Weight : 224.7 g/mol

- CAS Number : 1249360-05-1

The presence of the chloropyrimidine moiety contributes to its reactivity and biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to significant biological effects. This interaction is crucial for understanding its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of pyruvate kinase M2, an enzyme involved in cancer metabolism. This inhibition could provide therapeutic strategies for cancer treatment by altering metabolic pathways.

- Antimicrobial Properties : Initial investigations have shown that this compound may possess antibacterial and antifungal properties. However, further studies are needed to fully elucidate these effects and determine the mechanisms involved.

Case Studies

Several studies have explored the biological activity of this compound:

-

Cancer Metabolism Study :

- Objective : To assess the inhibitory effects on pyruvate kinase M2.

- Findings : The compound demonstrated a significant reduction in enzyme activity, suggesting potential as a cancer therapeutic.

- Reference :

-

Antimicrobial Efficacy Assessment :

- Objective : To evaluate antibacterial and antifungal activities.

- Findings : The compound showed promising results against several bacterial strains and fungi, indicating its potential as an antimicrobial agent.

- Reference :

Comparative Analysis

To better understand the biological implications of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Chloropyrimidin-4-yl)-1,4-diazepane | Similar diazepane structure with different chloropyrimidine position | Anticancer properties through enzyme modulation |

| 1-(6-Chloropyridin-3-yl)carbonyl-4-methyl-1,4-diazepane | Contains a carbonyl group | Potential neuroprotective effects |

| Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane | Tert-butyl substitution | Enhanced solubility and bioavailability |

常见问题

Q. Table 1: Impact of Substituents on Bioactivity (Hypothetical Data)

| Compound Derivative | Substituent Position | IC50 (nM) | Target Protein |

|---|---|---|---|

| 6-Chloro, 4-methyl | Pyrimidine C6 | 12 ± 2 | Kinase X |

| 6-Fluoro, 4-ethyl | Pyrimidine C6 | 45 ± 7 | Kinase X |

Advanced Question: What factorial design approaches are suitable for studying solvent effects on synthesis yield?

Answer:

A 2<sup>k</sup> factorial design can evaluate solvent polarity (Factor A) and temperature (Factor B):

- Levels: Polar (DMF) vs. non-polar (toluene); 80°C vs. 120°C.

- Response Variable: Yield (%) after 12 hours.

- Interaction Analysis: ANOVA identifies synergistic effects (e.g., high polarity + high temperature accelerates ring closure) .

Advanced Question: How can researchers elucidate the pharmacological mechanism of action using structure-activity relationship (SAR) studies?

Answer:

- Targeted Modifications: Replace the chloropyrimidine with fluorinated or methylated analogs to assess binding entropy .

- Molecular Docking: Use software (e.g., AutoDock) to simulate interactions with kinase domains, correlating binding scores with experimental IC50 values .

- In Silico ADMET Prediction: Tools like SwissADME predict bioavailability shifts due to diazepane methylation .

Advanced Question: What analytical methods ensure purity and identity in the presence of synthetic byproducts?

Answer:

- High-Resolution LC-MS: Detects trace impurities (e.g., dechlorinated byproducts) with ppm-level accuracy .

- NMR Spin-Simulation: Matches experimental 1H NMR spectra to simulated data for regiochemical confirmation .

- Reference Standards: Use CRMs (Certified Reference Materials) for quantitative impurity profiling (e.g., EP-grade standards in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。